An In-Depth Technical Guide to 6-Maleimido-1-hexanol: Properties, Protocols, and Applications for the Advanced Researcher
An In-Depth Technical Guide to 6-Maleimido-1-hexanol: Properties, Protocols, and Applications for the Advanced Researcher
This guide provides a comprehensive technical overview of 6-Maleimido-1-hexanol, a heterobifunctional crosslinker pivotal in bioconjugation, drug delivery, and surface modification. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, provides detailed experimental protocols, and explores the scientific rationale behind its versatile applications.
Introduction: The Molecular Architecture and Strategic Utility of 6-Maleimido-1-hexanol
6-Maleimido-1-hexanol is a molecule strategically designed with two distinct reactive moieties: a maleimide group and a primary alcohol (hydroxyl group), connected by a six-carbon aliphatic chain. This architecture bestows upon it a versatile reactivity profile, enabling the covalent linkage of diverse molecular entities.
The maleimide group is renowned for its highly selective reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions. The hexanol terminus, on the other hand, offers a site for further chemical modification or can be exploited for its hydrophilic character and ability to engage in hydrogen bonding. The six-carbon spacer provides a flexible tether, mitigating steric hindrance when conjugating large biomolecules.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Maleimido-1-hexanol is paramount for its effective use in experimental design. While a comprehensive experimental dataset for this specific molecule is not extensively published, its properties can be reliably inferred from its constituent functional groups and structurally related compounds.
| Property | Value (Estimated where noted) | Source/Rationale |
| Molecular Formula | C₁₀H₁₅NO₃ | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related maleimide compounds. |
| Melting Point | Not reported; likely a low-melting solid | The related 6-amino-1-hexanol has a melting point of -22°C[2]. The addition of the maleimide group would increase this. |
| Boiling Point | Not reported; likely >200°C | The related 6-amino-1-hexanol has a boiling point of approximately 230°C[2]. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform). Sparingly soluble in water. | The hexyl chain imparts significant hydrophobic character. The maleimide and alcohol groups provide some polarity. DMSO is a recommended solvent for stock solutions[2]. |
| Stability & Storage | Store lyophilized at -20°C, desiccated. Stable for up to 36 months in this form. In solution, use within 1 month at -20°C to prevent loss of potency. Avoid multiple freeze-thaw cycles. | [2][3] |
Spectroscopic Characterization (Predicted)
¹H NMR (in CDCl₃):
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~6.7 ppm (s, 2H): Protons of the maleimide double bond.
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~3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~3.5 ppm (t, 2H): Methylene protons adjacent to the nitrogen of the maleimide (-N-CH₂-).
-
~1.2-1.7 ppm (m, 8H): Methylene protons of the hexyl chain.
-
Variable ppm (br s, 1H): Hydroxyl proton (-OH).
¹³C NMR (in CDCl₃):
-
~171 ppm: Carbonyl carbons of the maleimide.
-
~134 ppm: Olefinic carbons of the maleimide.
-
~62 ppm: Carbon adjacent to the hydroxyl group (-CH₂-OH).
-
~38 ppm: Carbon adjacent to the maleimide nitrogen (-N-CH₂-).
-
~25-32 ppm: Carbons of the hexyl chain.
FT-IR (thin film):
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~2850-2950 cm⁻¹: C-H stretching of the aliphatic chain.
-
~1700 cm⁻¹ (strong): C=O stretching of the imide.
-
~1390 cm⁻¹: C-N stretching of the imide.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): Expected at m/z = 197.
-
Key Fragments: Loss of water (M-18), fragmentation of the hexyl chain, and fragments characteristic of the maleimide ring. Primary alcohols are known to undergo dehydration in the mass spectrometer[4].
The Cornerstone Reaction: Maleimide-Thiol Conjugation
The utility of 6-Maleimido-1-hexanol in bioconjugation is primarily derived from the highly efficient and selective reaction between its maleimide moiety and a thiol group.
Drug Delivery: A Linker for Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, 6-Maleimido-1-hexanol can function as a stable, non-cleavable linker in the construction of ADCs. The maleimide end attaches to a cysteine residue on a monoclonal antibody, while the hydroxyl terminus can be activated for conjugation to a cytotoxic drug.
-
Non-Cleavable Linker Strategy: ADCs constructed with non-cleavable linkers like 6-Maleimido-1-hexanol rely on the complete lysosomal degradation of the antibody within the target cancer cell to release the drug payload.[5][6] This approach often results in higher stability in circulation and can provide a larger therapeutic window compared to some cleavable linkers.[5]
Surface Modification of Nanoparticles
The dual functionality of 6-Maleimido-1-hexanol makes it suitable for the surface functionalization of nanoparticles, enabling the attachment of biomolecules for targeted delivery or sensing applications. While the hydroxyl group can be used to attach to certain nanoparticle surfaces, a more common strategy involves using a thiol-terminated version of this linker (6-mercapto-1-hexanol) to bind to gold nanoparticles, followed by activation of the hydroxyl group for further conjugation. Alternatively, if the nanoparticle surface is amine-functionalized, the hydroxyl group of 6-Maleimido-1-hexanol can be converted to a more reactive group (e.g., an NHS ester) to form a stable amide bond.
Protocol: Functionalization of Amine-Modified Nanoparticles
This protocol describes a two-step process to first activate the hydroxyl group of 6-Maleimido-1-hexanol and then conjugate it to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or polymer-based)
-
6-Maleimido-1-hexanol
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Triethylamine or other non-nucleophilic base
-
Anhydrous organic solvent (e.g., DMF or Dichloromethane)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.5)
Step-by-Step Methodology:
-
Activation of 6-Maleimido-1-hexanol:
-
Dissolve 6-Maleimido-1-hexanol in anhydrous DMF.
-
Add 1.2 equivalents of DSC and 1.5 equivalents of triethylamine.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Expert Insight: This reaction converts the terminal hydroxyl group into an NHS-activated carbonate, which is reactive towards primary amines.
-
-
Nanoparticle Conjugation:
-
Disperse the amine-functionalized nanoparticles in HEPES buffer (pH 7.5).
-
Add the activated 6-Maleimido-1-hexanol solution dropwise to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Separate the maleimide-functionalized nanoparticles from unreacted crosslinker and byproducts by repeated centrifugation and resuspension in fresh buffer.
-
Alternatively, dialysis can be used for smaller nanoparticles.
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as FT-IR spectroscopy (looking for the appearance of the maleimide carbonyl peak) or XPS to detect the increase in nitrogen content on the nanoparticle surface.
-
The reactivity of the surface-bound maleimide groups can be confirmed by a subsequent reaction with a thiol-containing fluorescent dye and measuring the fluorescence of the nanoparticles.
-
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for 6-Maleimido-1-hexanol is not widely available, a conservative approach to handling should be adopted based on the properties of its constituent functional groups and related compounds.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Hazards of Related Compounds:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion and Future Perspectives
6-Maleimido-1-hexanol is a powerful and versatile tool in the arsenal of the modern biochemist and drug development professional. Its well-defined reactivity, coupled with the flexibility of its hexyl spacer, allows for the precise and stable linkage of a wide array of molecules. The protocols and principles outlined in this guide provide a solid foundation for its successful implementation in bioconjugation, the development of advanced drug delivery systems, and the engineering of functionalized surfaces. As the demand for more sophisticated and targeted therapeutics and diagnostics continues to grow, the strategic application of well-designed crosslinkers like 6-Maleimido-1-hexanol will undoubtedly play an increasingly critical role in advancing the frontiers of biomedical research.
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